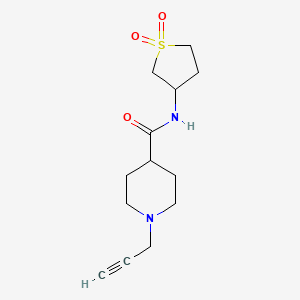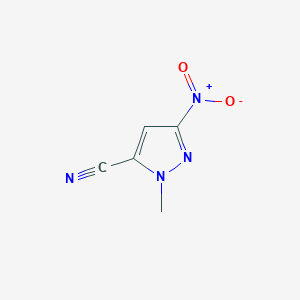![molecular formula C27H26FN3O3 B2460527 1-[(4-fluorophényl)méthyl]-4-{1-[2-(3-méthoxyphénoxy)éthyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912890-26-7](/img/structure/B2460527.png)
1-[(4-fluorophényl)méthyl]-4-{1-[2-(3-méthoxyphénoxy)éthyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups
Applications De Recherche Scientifique
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
Target of Action
STK825150, also known as 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, is a compound that has been identified to target the serine/threonine kinase 25 (STK25) . STK25 is a protein that wraps around lipid droplets in liver cells and strictly regulates liver lipid homeostasis .
Mode of Action
It is known that stk25 plays a significant role in the regulation of lipid homeostasis in the liver . Therefore, it can be inferred that STK825150, by targeting STK25, may influence the regulation of lipid metabolism in the liver.
Biochemical Pathways
Research suggests that stk25, the target of stk825150, is involved in the regulation of peroxisome function, ubiquitin-mediated protein hydrolysis, and antioxidant defense . Therefore, STK825150 may potentially influence these biochemical pathways.
Result of Action
Given that stk25, the target of stk825150, is involved in the regulation of lipid homeostasis in the liver , it can be inferred that STK825150 may have an impact on lipid metabolism at the molecular and cellular levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the pyrrolidin-2-one moiety, and the attachment of the 4-fluorobenzyl and 3-methoxyphenoxyethyl groups. Common synthetic routes may involve:
Formation of Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Pyrrolidin-2-one Moiety: This step may involve the reaction of the benzimidazole intermediate with a suitable pyrrolidin-2-one precursor.
Attachment of Substituents:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine
- Ethyl 1-(4-fluorobenzyl)-2-(4-methoxyphenyl)-1H benzo[d]
Uniqueness
1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-33-22-5-4-6-23(16-22)34-14-13-31-25-8-3-2-7-24(25)29-27(31)20-15-26(32)30(18-20)17-19-9-11-21(28)12-10-19/h2-12,16,20H,13-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZVTFXAFWNKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trifluoro-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]propan-2-ol](/img/structure/B2460451.png)
![5-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2460453.png)



![Methyl 4-[(4,5-dichloro-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2460459.png)



![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide](/img/structure/B2460464.png)
![3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2460465.png)
![N-[(1-Aminocycloheptyl)methyl]-2-(2,3-dihydro-1-benzofuran-2-yl)acetamide;hydrochloride](/img/structure/B2460467.png)
